
TLR7 agonist 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7 agonist 18: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses . TLR7 agonists, including this compound, are being explored for their potential in immunotherapy, particularly in cancer and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 18 involves the use of heterocyclic small molecules. One common synthetic route includes the use of imidazoquinoline derivatives. For instance, a typical synthesis might involve the reaction of pentynoic acid with 3-amino-4-isobutylaminoquinoline in the presence of coupling agents like HBTU and a base such as trimethylamine . The reaction conditions often include anhydrous solvents like DMF and the use of catalytic amounts of DMAP .
Industrial Production Methods: Industrial production of TLR7 agonists generally follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7 agonist 18 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is employed to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide for azide substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation of an alcohol group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .
Applications De Recherche Scientifique
Chemistry: TLR7 agonist 18 is used as a tool compound in chemical research to study the structure-activity relationship of TLR7 agonists. It helps in understanding how modifications to the molecular structure affect biological activity .
Biology: In biological research, this compound is used to study the role of TLR7 in immune responses. It is employed in experiments to activate TLR7 and observe the downstream effects on immune cell activation and cytokine production .
Medicine: this compound has significant potential in medical research, particularly in the development of new immunotherapies for cancer and viral infections. It is being investigated as an adjuvant in vaccines to enhance immune responses .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its ability to modulate immune responses makes it a valuable candidate for drug development .
Mécanisme D'action
TLR7 agonist 18 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons . These cytokines play a crucial role in the activation of both innate and adaptive immune responses .
Comparaison Avec Des Composés Similaires
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness: TLR7 agonist 18 is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of immune responses compared to other TLR7 agonists .
Propriétés
Formule moléculaire |
C18H16F4N4O |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H16F4N4O/c1-10-3-2-8-26(9-10)15-13-14(11-4-6-12(19)7-5-11)25-27-16(13)24-17(23-15)18(20,21)22/h4-7,10H,2-3,8-9H2,1H3 |
Clé InChI |
PDJMKNUTMMQPED-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=C3C(=NOC3=NC(=N2)C(F)(F)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


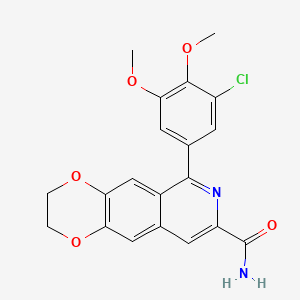
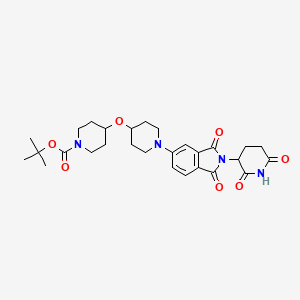
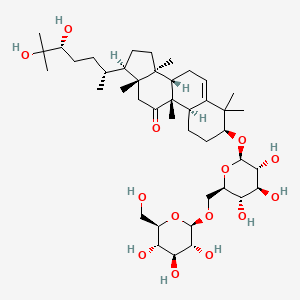
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)


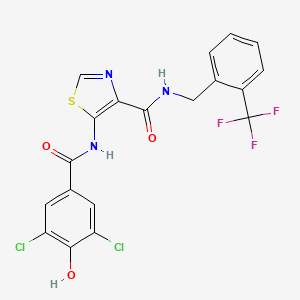

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
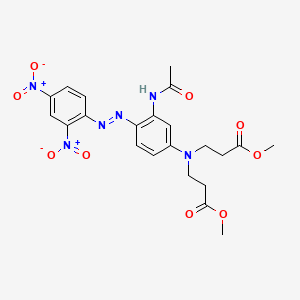
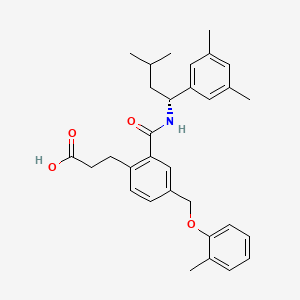
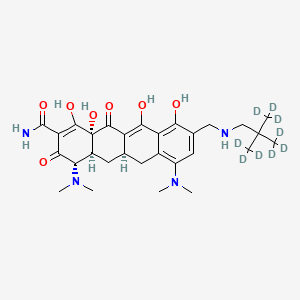
![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)
